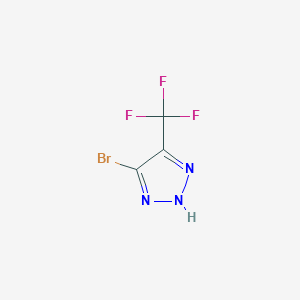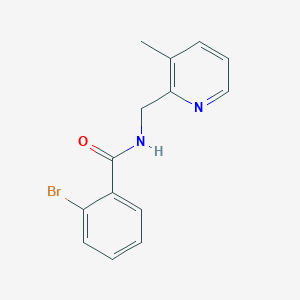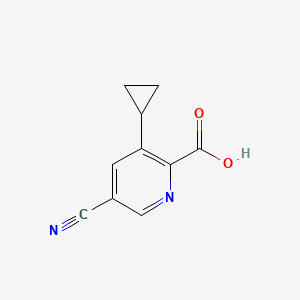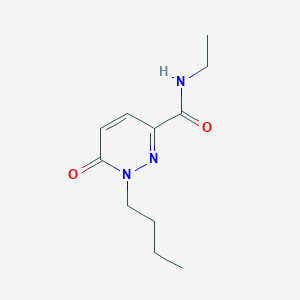
4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with bromine and a trifluoromethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole typically involves a multi-step process. One common method includes the Sonogashira cross-coupling reaction, followed by desilylation and a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC). This method has been shown to yield the desired compound with an overall yield of up to 72% .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one-pot three-step protocol mentioned above, is likely to be employed to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki and Sonogashira cross-coupling reactions, facilitated by palladium catalysts.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Copper Catalysts: Employed in azide-alkyne cycloaddition reactions.
Nucleophiles: Utilized in substitution reactions.
Major Products:
Substituted Triazoles: Resulting from nucleophilic substitution.
Coupled Products: Formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug development, particularly in the design of anti-inflammatory and antidiabetic agents.
Materials Science: Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Agriculture: The compound’s derivatives are explored for their potential use as agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, contributing to the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-(trifluoromethyl)-1H-pyrazole: Shares a similar structure but with a pyrazole ring instead of a triazole ring.
4-Iodo-5-(trifluoromethyl)-1H-1,2,3-triazole: Similar in structure but with an iodine atom instead of bromine.
Uniqueness: 4-Bromo-5-(trifluoromethyl)-1H-1,2,3-triazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C3HBrF3N3 |
|---|---|
Molekulargewicht |
215.96 g/mol |
IUPAC-Name |
4-bromo-5-(trifluoromethyl)-2H-triazole |
InChI |
InChI=1S/C3HBrF3N3/c4-2-1(3(5,6)7)8-10-9-2/h(H,8,9,10) |
InChI-Schlüssel |
RVXSYEYWBNYFKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=C1Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)




![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)



